molecular formula C12H21NSi B11897374 N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine CAS No. 41839-69-4

N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine

Cat. No.: B11897374
CAS No.: 41839-69-4
M. Wt: 207.39 g/mol
InChI Key: PBFPOFPWZMEKBL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzylamine Derivatives:

Industrial Production Methods:

  • Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

  • Oxidation products include N-oxides.
  • Reduction products vary based on the target site but can include reduced phenyl derivatives.
  • Substitution products depend on the nucleophile used and can range from halogenated to alkoxylated derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into various molecules.
  • It serves as a precursor for the synthesis of more complex organosilicon compounds.

Biology and Medicine:

  • Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules and potential therapeutic applications.

Industry:

  • In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its functional groups. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

    N,N-Dimethylbenzylamine:

    N,N-Dimethyl-1-(trimethylsilyl)methanamine:

Uniqueness:

  • The presence of both the dimethylamino and trimethylsilyl groups in N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine imparts unique reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

41839-69-4

Molecular Formula

C12H21NSi

Molecular Weight

207.39 g/mol

IUPAC Name

N,N-dimethyl-1-(2-trimethylsilylphenyl)methanamine

InChI

InChI=1S/C12H21NSi/c1-13(2)10-11-8-6-7-9-12(11)14(3,4)5/h6-9H,10H2,1-5H3

InChI Key

PBFPOFPWZMEKBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

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